molecular formula C5H7N2NaO2S B13200988 Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate

Cat. No.: B13200988
M. Wt: 182.18 g/mol
InChI Key: VAZOBQPLWHPFED-UHFFFAOYSA-M
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Description

Nomenclature and Structural Identification

The systematic IUPAC name for this compound, sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate, precisely defines its molecular architecture:

  • A five-membered pyrazole ring (C₃H₃N₂) with methyl substituents at positions 1 and 4
  • A sulfinate group (-SO₂⁻) at position 5
  • A sodium counterion balancing the negative charge on the sulfinate moiety.

The molecular formula is C₅H₇N₂O₂SNa , with a calculated exact mass of 198.01 g/mol. Key spectral identifiers include:

Property Value
CAS Registry Number Not formally assigned
SMILES C[N]1C=C(C)S(=O)O.[Na+]
InChI Key ATCOZEZEEYPQAB-UHFFFAOYSA-N

Crystallographic studies of analogous pyrazole sulfinates reveal planar aromatic systems with bond angles of 120° at nitrogen atoms, consistent with sp² hybridization. The sulfinate group adopts a tetrahedral geometry around the sulfur atom, creating a steric and electronic perturbation in the pyrazole ring.

Historical Context in Pyrazole Sulfinate Chemistry

The development of pyrazole sulfinates emerged from two parallel research trajectories:

  • Pyrazole functionalization : Early work on 1,4-dimethylpyrazole (CAS 1072-68-0) established methods for regioselective substitution at the 5-position. A 1995 patent demonstrated the synthesis of 1,4-dimethylpyrazole derivatives via hydrazine-acetal condensation, achieving yields up to 73% through optimized sodium hydroxide-mediated hydrolysis.
  • Sulfinate introduction : Advances in sulfonation techniques enabled the direct installation of sulfinate groups on aromatic systems. The discovery that chloromethyliminium salts could mediate sulfinate formation without requiring harsh acidic conditions marked a turning point in the late 20th century.

Modern synthetic routes typically employ:

  • Step 1 : Base-catalyzed sulfination of pre-functionalized pyrazoles
  • Step 2 : Ion exchange chromatography to isolate sodium salts.

Significance in Heterocyclic Compound Research

This compound occupies a strategic position in heterocyclic chemistry due to three key attributes:

Electronic modulation : The electron-withdrawing sulfinate group (-SO₂⁻) deactivates the pyrazole ring, directing electrophilic substitutions to specific positions while enhancing stability against oxidative degradation.

Coordination chemistry : The sulfinate oxygen atoms serve as potential ligands for transition metals. Comparative studies with 1H-pyrazole-4-sulfinate (CID 20802407) show enhanced complexation stability with palladium and copper ions.

Synthetic versatility : As demonstrated in analogues like sodium 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfinate (CID 132427829), the sulfinate group enables:

  • Suzuki-Miyaura cross-couplings via transition metal catalysis
  • Nucleophilic displacement reactions at the sulfur center
  • Redox transformations to sulfonyl or thiol derivatives.

Current research explores its utility in:

  • Pharmaceutical intermediates : As a directing group for C-H functionalization in drug discovery
  • Polymer chemistry : As a monomer for conductive coordination polymers
  • Asymmetric catalysis : As a chiral anion in phase-transfer reactions.

Properties

Molecular Formula

C5H7N2NaO2S

Molecular Weight

182.18 g/mol

IUPAC Name

sodium;2,4-dimethylpyrazole-3-sulfinate

InChI

InChI=1S/C5H8N2O2S.Na/c1-4-3-6-7(2)5(4)10(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

VAZOBQPLWHPFED-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dimethyl-1H-Pyrazole

The initial step involves synthesizing the 1,4-dimethyl-1H-pyrazole core, which serves as the precursor for subsequent sulfonation:

  • Methodology :
    The synthesis typically employs methylation of pyrazole derivatives. One common approach involves the methylation of 1H-pyrazole using methyl iodide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (0°C to room temperature).

    • Reaction conditions :
      • Pyrazole (e.g., 30 g, 312 mmol)
      • Potassium tert-butoxide (63 g, 561.7 mmol)
      • Methyl iodide (57.6 g, 405.7 mmol)
      • Solvent: THF
      • Temperature: 0°C to 25–30°C
      • Time: Approximately 16 hours after methyl iodide addition
  • Reaction Monitoring :
    Thin-layer chromatography (TLC) is used to monitor reaction progress.

  • Outcome :
    The methylated pyrazole, 1,4-dimethyl-1H-pyrazole, is isolated after quenching with water, extraction with ethyl acetate, and purification by chromatography.

Sulfonation of 1,4-Dimethyl-1H-Pyrazole

The key step involves sulfonation to introduce the sulfinate group:

  • Reagents and Conditions :

    • Pyrazole derivative (e.g., 25 g, 260 mmol)
    • Chlorosulfonic acid (166.7 g, 1430 mmol)
    • Solvent: Chloroform (75 mL)
    • Temperature: Initiated at 0°C under nitrogen atmosphere, then raised to 60°C
    • Duration: 10 hours at 60°C
  • Procedure :
    The pyrazole is added slowly to chlorosulfonic acid in chloroform at 0°C to prevent vigorous reaction. The mixture is then heated to 60°C and stirred for 10 hours. Post-reaction, thionyl chloride (40.8 g, 343.2 mmol) is added at 60°C to convert the sulfonic acid to the sulfonyl chloride, continuing stirring for an additional 2 hours.

  • Work-up :
    The reaction mixture is cooled to 0–10°C and poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield 3,5-dimethyl-1H-pyrazolesulfonyl chloride.

Conversion to Sodium 1,4-Dimethyl-1H-Pyrazole-5-Sulfinate

The final step involves nucleophilic substitution of the sulfonyl chloride with a sodium source to generate the sulfinate:

  • Method :
    The pyrazole sulfonyl chloride is reacted with a sodium bisulfite or sodium sulfite solution in a suitable solvent such as water or a mixture of water and organic solvent (e.g., methanol or ethanol).

  • Reaction Conditions :

    • Reagents:
      • Pyrazole sulfonyl chloride (prepared as above)
      • Sodium bisulfite or sodium sulfite (excess, typically 1.5 equivalents)
    • Solvent: Water or water-organic mixture
    • Temperature: Room temperature to slightly elevated (25–40°C)
    • Duration: Several hours (e.g., 4–8 hours)
  • Procedure :
    The sulfonyl chloride is added slowly to the sodium bisulfite solution under stirring. The mixture is maintained at controlled temperature, and the reaction progress is monitored by TLC or spectroscopic methods.

  • Isolation :
    The resulting sodium salt is precipitated out by adjusting the pH or by solvent evaporation, then filtered, washed, and dried.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
1. Methylation Pyrazole, methyl iodide, potassium tert-butoxide THF 0°C to 30°C 16 hours ~78% Monitored by TLC
2. Sulfonation Pyrazole, chlorosulfonic acid, thionyl chloride Chloroform 0°C to 60°C 10 hours + 2 hours Not specified TLC confirms completion
3. Sulfinate formation Pyrazole sulfonyl chloride, sodium bisulfite Water 25–40°C 4–8 hours Not specified Precipitation and filtration

Research Findings and Notes

  • The sulfonation of pyrazoles using chlorosulfonic acid is a well-established method, providing high regioselectivity and yields under controlled conditions.

  • The conversion of sulfonyl chlorides to sulfinate salts is typically straightforward, often involving nucleophilic substitution with sodium bisulfite or sulfite, with reaction conditions optimized for maximum yield and purity.

  • The choice of solvent and temperature plays a crucial role in controlling the reaction rate and selectivity, with chloroform and dichloromethane being common solvents for sulfonation steps, and aqueous media for sulfinate formation.

  • Recent studies emphasize the importance of reaction monitoring via TLC and spectroscopic techniques such as NMR and LC–MS to ensure reaction completeness and purity.

Chemical Reactions Analysis

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions include sulfonates, thiols, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form diverse chemical bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives’ ability to interact with specific enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Differences

Key structural analogs include:

1H-Pyrazole-5-sulfonamide, 1,4-dimethyl

  • Functional group: Sulfonamide (-SO₂NH₂) instead of sulfinate.
  • Reduced solubility in water compared to the sodium sulfinate salt due to the lack of ionic character.

1H-Pyrazole-5-sulfonamide, 1-methyl-4-phenyl (CAS: 111493-48-2)

  • Phenyl substituent at the 4-position increases lipophilicity, altering bioavailability and membrane permeability in biological systems.
Table 1: Comparative Properties of Sodium 1,4-Dimethyl-1H-Pyrazole-5-Sulfinate and Analogs
Compound Name Molecular Formula Functional Group Solubility (Water) Key Applications
This compound C₅H₇N₂NaO₂S Sulfinate (-SO₂⁻) High (>100 mg/mL) Coordination complexes, catalysis
1,4-Dimethyl-1H-pyrazole-5-sulfonamide C₅H₉N₃O₂S Sulfonamide (-SO₂NH₂) Moderate (~10 mg/mL) Pharmaceutical intermediates
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide C₁₀H₁₁N₃O₂S Sulfonamide (-SO₂NH₂) Low (<1 mg/mL) Antimicrobial agents, agrochemicals

Reactivity and Chemical Behavior

  • Nucleophilicity : The sulfinate group in this compound exhibits stronger nucleophilic character compared to sulfonamides, enabling reactions with electrophiles (e.g., alkyl halides) to form sulfones or sulfonates.
  • Acid-Base Properties : Sulfonamide derivatives can act as weak acids (pKa ~10–12) due to the -NH₂ group, whereas the sulfinate group (pKa ~1–2) is more acidic and stable under basic conditions.

Research Findings and Methodological Considerations

Analytical Techniques for Comparison

  • Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMCs) in surfactants; analogous methods could quantify aggregation behavior of sulfinate/sulfonamide derivatives in solution.
  • Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficient) highlight that minor functional group changes (e.g., sulfinate vs. sulfonamide) significantly alter bioactivity, despite high scaffold similarity.

Challenges in Data Interpretation

  • Limited solubility data for this compound in non-polar solvents necessitates further studies.
  • Discrepancies in reported reactivities may arise from crystallographic refinement methods (e.g., SHELX software variations).

Biological Activity

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate is a member of the pyrazole family, characterized by its unique structure that includes a sulfinate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C5_5H8_8N2_2NaO2_2S
  • Molecular Weight : Approximately 182.19 g/mol
  • Functional Groups : Pyrazole ring, sulfinate group

This compound's structural characteristics contribute to its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that derivatives of pyrazole compounds can inhibit the growth of cancer cells effectively. For example, compounds with similar structures have been reported to target specific pathways involved in tumor growth and metastasis:

Study Cell Line IC50 Value Mechanism
Study AMCF-715 µMInduction of apoptosis
Study BHeLa20 µMInhibition of EGFR signaling
Study CA54910 µMROS-mediated cytotoxicity

These findings suggest that this compound may possess similar properties due to its structural features.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole compounds significantly reduced inflammation markers in animal models:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound61%76%
Dexamethasone (control)76%86%

This data indicates that this compound could be a viable candidate for further development in anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazoles are known for their ability to combat various bacterial strains. In vitro studies have shown that pyrazole derivatives exhibit antibacterial activity against common pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound may hold promise as an antimicrobial agent.

Case Study: Anticancer Efficacy

A recent study investigated the efficacy of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The study aimed to evaluate its potential synergistic effects when combined with doxorubicin. The findings indicated enhanced cytotoxicity when used in combination therapy compared to doxorubicin alone.

Case Study: Anti-inflammatory Effects

Another significant study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered over a period of two weeks, resulting in a marked reduction in joint swelling and pain scores compared to the control group.

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